Isoxazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone
Description
Isoxazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a 7-membered 1,4-thiazepane ring fused with a phenyl group and linked to an isoxazole-5-yl moiety via a ketone bridge. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfur and nitrogen heteroatoms play critical roles .
Properties
IUPAC Name |
1,2-oxazol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(13-6-8-16-19-13)17-9-7-14(20-11-10-17)12-4-2-1-3-5-12/h1-6,8,14H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIAPBVQDPLYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method includes the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis of isoxazole derivatives generally involves the use of metal catalysts such as gold or platinum, which can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Isoxazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Isoxazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoxazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, thereby modulating their function . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, Isoxazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is compared with three structurally related compounds (Table 1).
Table 1: Structural and Physicochemical Comparisons
Structural and Electronic Features
- Ring Size and Heteroatoms: The 7-membered thiazepane in the target compound provides greater conformational flexibility compared to the 5-membered thiazole in 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone . This flexibility may enhance binding to larger enzymatic pockets.
- Substituent Effects: The phenyl group on the thiazepane may enhance lipophilicity compared to the chlorophenyl group in the thiazole derivative , influencing membrane permeability. Unlike the urea-linked thiazole derivatives , the target compound lacks hydrogen-bond donors, which may reduce affinity for polar targets.
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